4-Ethynyl-2,2-dimethyl-1,3-dioxolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

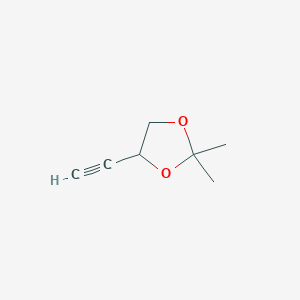

4-乙炔基-2,2-二甲基-1,3-二氧戊环是一种有机化合物,分子式为C7H10O2,分子量为126.15 g/mol 。它是二氧戊环的衍生物,其特征在于在4位上存在一个乙炔基,在2位上存在两个甲基。该化合物主要用于实验室研究,在有机合成和材料科学中具有多种应用。

准备方法

合成路线和反应条件

4-乙炔基-2,2-二甲基-1,3-二氧戊环的合成通常涉及在特定条件下使2,2-二甲基-1,3-二氧戊环与乙炔反应。反应通常由碱催化,例如在二甲基亚砜(DMSO)等溶剂中在升高的温度下使用叔丁醇钾 。

工业生产方法

虽然 4-乙炔基-2,2-二甲基-1,3-二氧戊环的具体工业生产方法没有得到充分的记录,但一般方法涉及扩大实验室合成方法。这包括优化反应条件,使用连续流动反应器,并通过蒸馏和重结晶等纯化技术确保高纯度和高产率。

化学反应分析

Reaction Scheme

S Glyceraldehyde acetonide Bestmann Ohira reagent R 4 Ethynyl 2 2 dimethyl 1 3 dioxolane

Key Reaction Conditions and Results

This method avoids transition-metal catalysts, making it advantageous for enantioselective synthesis. The product is isolated as a yellow oil and purified via silica gel chromatography .

Hydrogenation of the Ethynyl Group

The terminal alkyne may undergo hydrogenation to form 4-vinyl-2,2-dimethyl-1,3-dioxolane , though experimental data for this transformation are not explicitly reported.

Cycloaddition Reactions

The ethynyl group could participate in:

-

Huisgen 1,3-dipolar cycloaddition with azides (click chemistry).

-

Diels-Alder reactions with dienes to form bicyclic dioxolane derivatives.

Oxidation

Oxidation of the ethynyl group to a ketone or carboxylic acid is plausible under strong oxidative conditions (e.g., KMnO₄/H⁺), though no specific studies confirm this.

Supplier Information

The (S)-enantiomer (CAS 56017-85-7) is commercially available from suppliers such as ChemScene LLC with a purity of 95% .

科学研究应用

4-乙炔基-2,2-二甲基-1,3-二氧戊环在科学研究中有多种应用:

生物学: 研究其在生物化学分析中的潜在用途,以及作为探针用于研究酶机制。

医学: 探索其作为药物设计和开发中药效团的潜力。

作用机制

4-乙炔基-2,2-二甲基-1,3-二氧戊环的作用机制涉及其与各种分子靶标的相互作用。乙炔基可以参与π-π相互作用和氢键,影响化合物的反应性和结合亲和力。二氧戊环提供了稳定性和刚性,使其成为各种化学转化的合适支架 .

相似化合物的比较

类似化合物

2,2-二甲基-1,3-二氧戊环: 缺少乙炔基,使其在某些化学反应中反应性较低.

1,3-二氧戊环-4-甲醇: 含有羟甲基而不是乙炔基,导致不同的反应性和应用.

2,2-二甲基-1,3-二氧戊环-4-酮: 含有羰基,使其更容易发生亲核加成反应.

独特性

4-乙炔基-2,2-二甲基-1,3-二氧戊环之所以独特,是因为它含有乙炔基,这赋予了它独特的反应性,并允许进行更广泛的化学转化。这使其成为合成化学和材料科学中一种有价值的化合物 .

生物活性

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique dioxolane structure, which contributes to its reactivity and biological interactions. The compound has the molecular formula C7H10O2 and is known for participating in various chemical reactions such as oxidation and reduction.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | 500–1000 µg/mL |

| Enterococcus faecalis | 750–1500 µg/mL |

| Pseudomonas aeruginosa | 1000–2000 µg/mL |

| Escherichia coli | 1500–3000 µg/mL |

These findings indicate that the compound can effectively inhibit the growth of several clinically relevant bacterial strains, particularly Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Activity

The antifungal properties of this compound were also assessed against Candida albicans, a common fungal pathogen. The compound showed promising results with an MIC of approximately 1000 µg/mL, indicating moderate antifungal activity .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The ethynyl group in the compound may participate in nucleophilic substitution reactions that alter the activity of these targets. This interaction can influence various biological pathways related to cell growth and differentiation .

Case Studies

- Study on Bacterial Resistance : A recent study investigated the effects of this compound on antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound not only inhibited bacterial growth but also enhanced the efficacy of standard antibiotics when used in combination therapies .

- Fungal Pathogenesis : Another research effort explored the antifungal properties of the compound against biofilms formed by Candida albicans. The study found that treatment with this compound reduced biofilm formation significantly, suggesting its potential use in managing fungal infections .

属性

IUPAC Name |

4-ethynyl-2,2-dimethyl-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNBPQQQZHDRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。